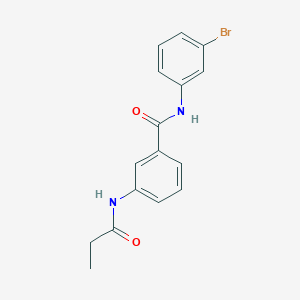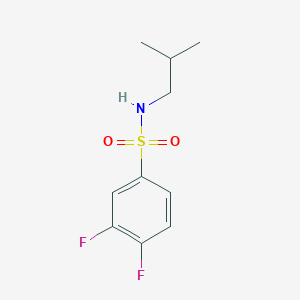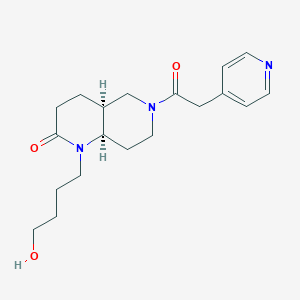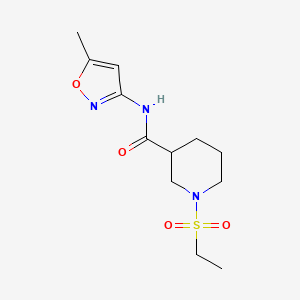![molecular formula C14H21N3O4S B5368343 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5368343.png)
4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). It belongs to the class of benzamide-based HDAC inhibitors and has been extensively studied for its potential applications in cancer therapy.
Aplicaciones Científicas De Investigación
MS-275 has been extensively studied for its potential applications in cancer therapy. 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide inhibitors are known to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. MS-275 has been shown to inhibit the growth of a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. It has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Mecanismo De Acción
MS-275 exerts its anticancer effects by inhibiting the activity of 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation plays a key role in the regulation of gene expression, and this compound inhibitors such as MS-275 can alter the expression of genes involved in cell cycle regulation, differentiation, and apoptosis. MS-275 specifically targets 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide1 and 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide3, which are overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, MS-275 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and to modulate the immune response. MS-275 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MS-275 is its selectivity for 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide1 and 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide3, which reduces the risk of off-target effects. MS-275 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, MS-275 has some limitations for lab experiments, including its relatively low solubility and the need for high concentrations to achieve maximal effects.
Direcciones Futuras
For research could include the development of more potent and selective 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anticancer agents. MS-275 may also have potential applications in other diseases, such as neurodegenerative diseases and inflammatory disorders. Further research is needed to explore these potential applications.
Métodos De Síntesis
The synthesis of MS-275 involves a series of chemical reactions, starting with the condensation of 4-aminobenzoic acid with 2-(4-morpholinyl)ethylamine to form 4-(2-(4-morpholinyl)ethylamino)benzoic acid. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to yield MS-275. The synthesis of MS-275 has been optimized to achieve high yields and purity.
Propiedades
IUPAC Name |
4-(methanesulfonamido)-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-22(19,20)16-13-4-2-12(3-5-13)14(18)15-6-7-17-8-10-21-11-9-17/h2-5,16H,6-11H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOLJKFSYACVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-{[2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}-2-pyrrolidinone](/img/structure/B5368267.png)
![N-cyclopropyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5368272.png)
![[1-(1-benzoyl-2-phenylvinyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5368278.png)
![4-(cyclohexylmethyl)-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5368284.png)

![4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5368296.png)

![2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5368308.png)




![3-benzyl-3-[2-(2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5368345.png)
![{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5368360.png)